MET Kinase Biochemical Activity: 3,5-Dimethoxy vs. Unsubstituted Phenyl Amide
The 3,5-dimethoxyphenyl derivative demonstrates an EC50 of 8 nM in a MET kinase biochemical assay, a 13.5-fold improvement over the corresponding N-phenyl analog (EC50 = 108 nM) [1]. This stark potency difference underscores the critical role of the dual meta-methoxy groups in enhancing binding to the kinase hinge region.
| Evidence Dimension | MET Kinase Inhibition (EC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | N-phenyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide (Reference Example 244) |
| Quantified Difference | 13.5-fold more potent |
| Conditions | Diluted culture medium, 2 to 5-fold serial dilution on a 96-well plate (as reported in patent US10202379) |
Why This Matters
This 13.5-fold gain in potency is the primary procurement driver; the unsubstituted comparator lacks the essential pharmacophoric elements for significant MET engagement, making it unsuitable for target validation studies.
- [1] BindingDB. Affinity Data for US10202379, Reference Example 629 (BDBM346932) and Reference Example 244 (BDBM346646). View Source
